1,2:4,5-Biscyclohexylidene D-myo-Inositol

Description

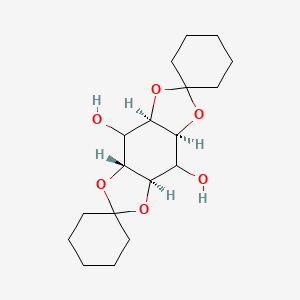

Structure

2D Structure

3D Structure

Propriétés

InChI |

InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2/t11?,12?,13-,14-,15-,16+/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLFYCLESOMKAW-HWZZAJBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H](O2)C([C@@H]4[C@@H](C3O)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 1,2:4,5 Biscyclohexylidene D Myo Inositol

Selective Functionalization of Unprotected Hydroxyl Groups

The strategic functionalization of the C-3 and C-6 hydroxyls is a critical first step in the synthetic pathways originating from 1,2:4,5-Biscyclohexylidene D-myo-Inositol. Chemists have developed methodologies to selectively introduce ether and ester functionalities and to apply orthogonal protecting groups, which are essential for multi-step syntheses.

The selective acylation or alkylation of the more reactive equatorial C-6 hydroxyl in the presence of the axial C-3 hydroxyl is a widely employed strategy. This regioselectivity allows for the stepwise construction of asymmetrically substituted inositol (B14025) derivatives.

Commonly, reactions such as benzylation or the introduction of a p-methoxybenzyl (PMB) ether occur preferentially at the C-6 position under controlled conditions. For instance, p-methoxybenzylation of a racemic diol, after removal of a trans-ketal, yielded the 6-O-alkylated derivative as the major product. nih.gov Similarly, esterification, such as benzoylation, can be directed to the C-6 position. More specialized reagents, like (S)-(+)-O-acetylmandelic acid, have been used to selectively acylate the equatorial hydroxyl group, a key step in separating diastereoisomers for the synthesis of chiral products. nih.govrsc.org

Table 1: Examples of Regioselective Reactions at the C-6 Hydroxyl

| Reaction Type | Reagent | Major Product Position | Reference |

|---|---|---|---|

| Etherification | p-Methoxybenzyl chloride (PMB-Cl), NaH | C-6 | nih.gov |

| Esterification | Benzoyl chloride (BzCl), Pyridine | C-6 | rsc.org |

This selective functionalization is pivotal, as the newly introduced group can serve as a permanent modification or as a temporary protecting group, paving the way for further transformations at the C-3 position.

For the synthesis of highly complex molecules such as inositol polyphosphates, it is often necessary to differentiate the C-3 and C-6 hydroxyls with protecting groups that can be removed under distinct, non-interfering (orthogonal) conditions. unimi.itresearchgate.net This strategy allows for the selective deprotection and subsequent reaction at one position while the other remains shielded.

An effective orthogonal protecting group scheme might involve protecting the C-6 hydroxyl as a benzyl (B1604629) (Bn) ether and the C-3 hydroxyl as a silyl (B83357) ether (e.g., TBDMS or TIPS). The benzyl group is stable to a wide range of conditions but can be removed by hydrogenolysis, while the silyl ether can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Another common orthogonal partner to the benzyl group is the allyl (All) group, which is removed by palladium catalysis. sigmaaldrich.com

Table 2: Common Orthogonal Protecting Groups for Inositol Hydroxyls

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C | Silyl ethers, Alloc, PMB, Acetal (B89532) |

| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ or CAN | Benzyl, Silyl ethers, Alloc, Acetal |

| Allyl | All | Allyl bromide, NaH | Pd(PPh₃)₄, NMM | Benzyl, Silyl ethers, Acetal, Esters |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF or HF-Pyridine | Benzyl, Alloc, PMB, Acetal, Esters |

The careful selection of these groups is crucial for designing efficient synthetic routes to target molecules with specific substitution patterns. unimi.itsigmaaldrich.com

Synthesis of Phosphorylated Myo-Inositol Derivatives

This compound and its selectively protected derivatives are key precursors for the synthesis of biologically vital myo-inositol phosphates. These syntheses rely on robust and regiocontrolled phosphorylation methods.

The most prevalent method for introducing a phosphate (B84403) group onto a hydroxyl function is the phosphoramidite (B1245037) approach. This two-step process involves:

Phosphitylation: Reaction of the hydroxyl group with a phosphoramidite reagent, such as dibenzyl N,N-diisopropylphosphoramidite, in the presence of an activator like tetrazole. nih.gov This forms a phosphite (B83602) triester intermediate.

Oxidation: The phosphite triester is then oxidized to the more stable phosphate triester using an oxidizing agent. nih.gov Common oxidants include tert-butyl hydroperoxide (TBHP) or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

The protecting groups on the resulting phosphate triester (e.g., benzyl groups) are typically removed in the final step of the synthesis via hydrogenolysis to yield the free phosphate.

A primary challenge in inositol chemistry is achieving regiocontrolled phosphorylation, particularly when multiple hydroxyl groups with similar reactivity are unprotected. core.ac.uk While the inherent reactivity difference between the C-3 and C-6 positions of the starting diol offers some selectivity, direct phosphorylation can often lead to a mixture of products, including bis-phosphorylated species.

To address this, significant advances have been made through the development of sterically demanding and chiral phosphitylating agents. One notable development is the use of BINOL-derived phosphoramidites. rsc.org These bulky reagents can exhibit high regioselectivity, reacting preferentially with the less sterically hindered equatorial C-6 hydroxyl over the axial C-3 hydroxyl. This approach not only enhances regiocontrol but can also simplify the purification process by facilitating the separation of diastereomeric products. rsc.org

Formation of Deoxy and Fluoro-Deoxy Analogues

The replacement of one or more hydroxyl groups on the inositol ring with hydrogen (deoxy) or fluorine (fluoro-deoxy) yields important biological tool compounds. These analogues can act as metabolic inhibitors or probes to study protein-ligand interactions. This compound serves as a valuable starting material for these transformations. theclinivex.com

The synthesis of fluoro-deoxy analogues typically involves a nucleophilic substitution reaction. A target hydroxyl group is first converted into a good leaving group, often a sulfonate ester such as a triflate or tosylate. Subsequent treatment with a fluoride source, for example, tetrabutylammonium fluoride (TBAF) or diethylaminosulfur trifluoride (DAST), displaces the leaving group to install the fluorine atom, usually with inversion of stereochemistry. This strategy has been used to prepare compounds like 3-deoxy-3-fluoro-D-myo-inositol derivatives. elsevier.com

Deoxygenation can be accomplished through several methods, most notably the Barton-McCombie deoxygenation. This involves converting the hydroxyl group into a thiocarbonyl derivative (e.g., a xanthate or thiocarbonylimidazole). The thiocarbonyl derivative is then treated with a radical initiator (like AIBN) and a radical source (such as tributyltin hydride), which reductively cleaves the C-O bond, replacing it with a C-H bond. This approach allows for the specific removal of hydroxyl groups to generate deoxy-inositols.

Introduction of Other Functional Moieties for Specific Chemical Purposes

The strategic protection of four of the six hydroxyl groups in myo-inositol as 1,2:4,5-biscyclohexylidene acetals leaves the C-3 and C-6 hydroxyl groups available for selective functionalization. This pivotal intermediate, this compound, serves as a versatile scaffold for the introduction of a wide array of functional moieties. These modifications are crucial for synthesizing complex inositol derivatives, including phosphorylated signaling molecules, their analogs for biochemical studies, and precursors for natural product synthesis. The selective reactivity of the remaining hydroxyl groups allows for the controlled introduction of functionalities such as phosphate and phosphonate (B1237965) groups, ethers, esters, and silyl ethers.

One of the most significant applications of this protected inositol is in the synthesis of inositol polyphosphates, which are key second messengers in cellular signaling. The free hydroxyl groups can be sequentially or simultaneously phosphorylated to yield specific isomers of inositol trisphosphate (InsP₃), tetrakisphosphate (InsP₄), and pentakisphosphate (InsP₅). psu.edursc.org For instance, the synthesis of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) analogs often commences with the selective protection and subsequent phosphorylation of the C-1, C-4, and C-5 positions, which are made accessible after manipulation of the initial bis-acetal protected intermediate. rsc.org

Beyond phosphorylation, the hydroxyl groups of this compound can be converted into other functional groups to probe biological processes or to serve as handles for further chemical transformations. Etherification, such as benzylation or allylation, provides stable protecting groups that can be selectively removed later in a synthetic sequence. google.comnih.gov Esterification, including benzoylation, is another common transformation. google.com The introduction of silyl ethers, for example, using t-butyldiphenylsilyl (TBDPS) chloride, offers a bulky protecting group that can direct the regioselectivity of subsequent reactions. stewarthendrickson.com

Furthermore, this intermediate is instrumental in the synthesis of phosphonate derivatives, which are stable analogs of inositol phosphates used to study the binding and function of inositol-binding proteins. usbio.net It has also been employed in the preparation of more complex structures like glycosylphosphatidylinositol (GPI) anchors and their derivatives, which are crucial for anchoring proteins to cell membranes. nih.gov The synthesis of thiophosphate analogs of phosphatidylinositols, which can act as substrates for phospholipases, also starts from this versatile building block. stewarthendrickson.com

The following tables summarize key chemical transformations involving the introduction of various functional moieties onto the this compound core, highlighting the reagents, conditions, and outcomes of these derivatization reactions.

Table 1: Synthesis of Phosphate and Phosphonate Derivatives

| Derivative | Reagents | Key Steps | Purpose/Application | Reference |

|---|---|---|---|---|

| 5,6-dibenzyl-3,4-di(dibenzylphospho)-1,2-cyclohexylidene-myoinositol | Tetrabenzyl pyrophosphate | Phosphorylation of the free hydroxyl groups. | Intermediate for inositol polyphosphates. | google.com |

| Pentasodium (1,2,3,4,6)IP₅ | 1H-tetrazole, dibenzyl N,N-diisopropylphosphoramidate, m-CPBA, Pd/C, H₂, NaHCO₃ | Perphosphorylation followed by hydrogenolysis. | Synthesis of inositol pentakisphosphate. | psu.edursc.org |

Table 2: Synthesis of Ether and Ester Derivatives

| Derivative | Reagents | Conditions | Yield | Purpose/Application | Reference |

|---|---|---|---|---|---|

| 3-Benzoyl-1,2:4,5-dicyclohexylidene-myoinositol | Benzoyl imidazole, Cesium fluoride | Room temperature, 2 hours | 71% | Intermediate for further derivatization. | google.com |

| 5,6-di-O-allyl-1,4-di-O-benzyl-sn-myoinositol | Allyl bromide | - | - | Intermediate for inositol polyphosphates. | google.com |

| 1-O-allyl-3,6-di-O-benzyl-4,5-O-isopropylidene-scyllo-inositol | - | Isomerization from the myo-inositol derivative. | - | Synthesis of scyllo-inositol analogues. | bath.ac.uk |

Table 3: Introduction of Other Functional Groups

| Derivative | Reagents | Key Steps | Purpose/Application | Reference |

|---|---|---|---|---|

| 3-O-(t-butyldiphenylsilyl) ether derivative | t-butyldiphenylsilyl ether | Protection of the 3-hydroxyl group. | Synthesis of a thiophosphate analog of dimyristoylphosphatidylinositol-4-phosphate. | stewarthendrickson.com |

| Thiophosphate analog of PIP | (CH₃O)₃P + I₂, Tetrabutylammonium fluoride, Arbusov reaction, Trimethylsilyl bromide, BF₃-etherate | Multi-step synthesis involving phosphorylation, silylation, and deprotection. | Substrate for mammalian phosphoinositide-specific phospholipase C. | stewarthendrickson.com |

1,2:4,5 Biscyclohexylidene D Myo Inositol As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Organic Molecules

The utility of 1,2:4,5-Biscyclohexylidene D-myo-Inositol as a chiral synthon is rooted in its pre-defined stereochemistry, which guides the formation of new stereocenters. While often used in its enantiomerically pure D-form, the racemic mixture, 1,2:4,5-di-O-cyclohexylidene-myo-inositol, is also a common starting point for asymmetric syntheses that incorporate a resolution step. psu.edu

A notable example is the synthesis of (-)-D-conduritol B, a cyclitol with considerable biological activity. The synthesis commences with racemic 1,2:4,5-di-O-cyclohexylidene-myo-inositol. psu.edu The free C-3 and C-6 hydroxyl groups are first protected with tert-butyldiphenylsilyl (TBDPS) groups. Subsequent cleavage of the trans-cyclohexylidene acetal (B89532) yields a diol, which is then reacted with a chiral resolving agent, (2S,2'S)-2,2'-diphenyl-6,6'-bi(3,4-dihydro-2H-pyran), to form a separable dispiroketal. psu.edu This key resolution step allows for the isolation of a single enantiomer, which is carried forward through several steps including deprotection, benzylation, and elimination to ultimately yield the target (-)-D-conduritol B. psu.edu

Furthermore, enzymatic methods provide an efficient pathway for obtaining optically pure myo-inositol derivatives. Enzyme-catalyzed regio- and enantioselective esterification of racemic 1,2:5,6-di-O-cyclohexylidene- and 1,2:3,4-di-O-cyclohexylidene-myo-inositol in organic solvents has been demonstrated to produce optically pure materials on a gram scale. nih.gov The hydrolysis of the corresponding mono-O-acetates using the same enzymes can yield the complementary enantiomers, offering an effective method for accessing these valuable chiral building blocks. nih.gov

Application in the Construction of Bioactive Natural Product Analogues (Synthetic Aspects)

The defined stereochemistry of this compound is paramount in the synthesis of analogues of biologically active molecules, particularly phosphorylated inositols which act as cellular messengers. The synthesis of the enantiomers of myo-inositol 1,2,4,5-tetrakisphosphate [Ins(1,2,4,5)P₄] highlights this principle. rsc.org While the racemic synthesis can be achieved from a di-O-benzoyl-di-O-isopropylidene-myo-inositol, the chiral synthesis requires a more elaborate route involving resolution. rsc.org The biological evaluation of the resulting enantiomers revealed that D-Ins(1,2,4,5)P₄ is a potent mobilizer of intracellular Ca²⁺ ions, whereas the L-isomer is inactive. rsc.org This demonstrates that the biological activity is strictly dependent on the absolute configuration of the inositol (B14025) core, reinforcing the importance of starting with an enantiomerically pure precursor like this compound or resolving intermediates along the synthetic path.

This building block is also foundational for creating more complex analogues designed to interact with specific biological targets. For instance, researchers have developed competitive antagonists of inositol 1,4,5-trisphosphate (IP₃) receptors by synthesizing dimers of modified inositol phosphates. rsc.org These syntheses rely on the selective protection and functionalization of the myo-inositol hydroxyls, a strategy enabled by precursors like bis-ketal protected inositols. By starting with myo-inositol, creating selectively protected intermediates, and modifying the free hydroxyls, scientists can construct novel molecular architectures with tailored biological functions, such as the ability to bind to IP₃ receptors with high affinity without eliciting calcium release. rsc.org

| Bioactive Analogue | Synthetic Precursor Type | Key Finding |

| D-myo-Inositol 1,2,4,5-tetrakisphosphate | Chiral resolved myo-inositol derivative | Potent mobilizer of intracellular Ca²⁺. rsc.org |

| L-myo-Inositol 1,2,4,5-tetrakisphosphate | Chiral resolved myo-inositol derivative | Inactive in mobilizing intracellular Ca²⁺. rsc.org |

| Dimeric IP₄ Analogues | Selectively protected myo-inositol | Act as competitive antagonists of IP₃ receptors. rsc.org |

Design and Synthesis of Novel Myo-Inositol-Based Scaffolds

The protection of four of the six hydroxyl groups in this compound makes it an ideal scaffold for building more complex molecular structures. The two remaining free hydroxyls at C-3 and C-6 are chemically distinct (one axial, one equatorial), allowing for selective reactions to install different functionalities. This differential reactivity is a cornerstone of modern inositol chemistry, enabling the creation of orthogonally protected derivatives that can be manipulated in a controlled, stepwise manner. unimi.it

For example, the synthesis of various phosphoinositols and their analogues often begins with the selective protection of one of the free hydroxyls, followed by functionalization of the other, and subsequent deprotection and phosphorylation. rsc.org A common strategy involves the selective benzylation or silylation of the more reactive equatorial hydroxyl group, leaving the axial hydroxyl to be modified separately.

This scaffold approach is not limited to phosphate (B84403) derivatives. As previously mentioned, it is a key starting point for the synthesis of other cyclitols like conduritols. psu.edu By using the rigid, protected inositol core, chemists can perform stereocontrolled reactions, such as eliminations or epoxidations, to generate new double bonds or functional groups, thereby transforming the inositol scaffold into a different class of cyclic molecule. This versatility allows myo-inositol, via intermediates like this compound, to serve as a launchpad for a diverse range of complex targets. researchgate.net

Precursor for Glycosylphosphatidylinositol (GPI) Anchor Building Blocks (Synthetic Focus)

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to cell membranes in eukaryotes. doi.org They all share a conserved core structure: ethanolamine-PO₄-6Manα(1→2)Manα(1→6)Manα(1→4)GlcNα(1→6)myo-inositol-1-PO₄-lipid. nih.govgenome.jp The synthesis of these intricate molecules is a significant challenge, and this compound (often referred to as 2,3:4,5-di-O-cyclohexylidene-myo-inositol in GPI literature) is a frequently used starting material for the crucial inositol fragment. nih.govnih.gov

A key challenge in GPI synthesis is the preparation of an optically pure and appropriately protected inositol derivative ready for glycosylation at the C-6 position and phosphorylation at the C-1 position. nih.govdoi.org Synthetic strategies often start with the racemic bis-cyclohexylidene myo-inositol. nih.gov A critical step involves the differentiation of the C-1 and C-6 hydroxyl groups. In one approach, a stannylene acetal-directed p-methoxybenzylation was used, which preferentially reacts at the C-6 position over the C-1 position. nih.gov The remaining C-1 hydroxyl is then protected with an orthogonal group, such as an allyl group. After exchanging the cyclohexylidene ketals for more robust benzyl (B1604629) ethers, the C-1 allyl group is removed, and the molecule is resolved using a chiral reagent like (1S)-(-)-camphanic chloride to yield the enantiomerically pure inositol building block. nih.gov

In another convergent strategy, 2,3:4,5-Di-O-cyclohexylidene-myo-inositol was used to prepare a 1,6-O-differentiated inositol acceptor for glycosylation. nih.gov A stannylene acetal-directed selective allylation favored the 6-O-position in a 9:1 ratio. nih.gov This selectively protected inositol was then glycosylated with a 2-azido-2-deoxy-D-glucosyl donor to form the critical α-glucosamine-inositol linkage, which is notoriously difficult to create with the correct stereochemistry. nih.gov These examples underscore the pivotal role of this compound as a foundational precursor, enabling the complex protecting group and stereochemical manipulations required to construct the core of GPI anchors.

Spectroscopic and Computational Investigations of 1,2:4,5 Biscyclohexylidene D Myo Inositol

Conformational Analysis of the Bicyclic Ketal System

The fusion of two cyclohexylidene ketal systems onto the myo-inositol ring at the 1,2 and 4,5 positions creates a conformationally constrained molecule. The analysis of this system involves a combination of experimental techniques and theoretical calculations to elucidate its three-dimensional structure and dynamic behavior.

Experimental Spectroscopic Characterization (e.g., NMR, X-ray Crystallography)

While detailed Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2:4,5-Biscyclohexylidene D-myo-Inositol is not extensively reported in the literature, significant insights into its solid-state conformation have been gained from single-crystal X-ray diffraction studies of its racemic form, (±)-1,2:4,5-di-O-cyclohexylidene myo-inositol.

X-ray crystallographic analysis reveals that the introduction of the two five-membered dioxolane rings, formed by the cyclohexylidene groups with the inositol (B14025) oxygens, imposes significant strain on the myo-inositol ring. This forces the six-membered ring to deviate from the ideal chair conformation observed in unprotected myo-inositol. The distortion is more pronounced than in derivatives with only one acetal (B89532) ring, highlighting the cumulative effect of the bis-ketal system. iucr.org The analysis of pseudorotation amplitude parameters from crystallographic data provides a quantitative measure of this distortion. For derivatives with two acetal rings like the biscyclohexylidene compound, the distortion is heightened, which can be described as a flattened or twisted chair conformation. iucr.org

The crystal structure also shows a notable "flip-flop" hydrogen bonding pattern involving the two free hydroxyl groups at the C3 and C6 positions. researchgate.net This disordered hydrogen bonding is an interesting feature of the solid-state packing of this molecule.

Table 1: Selected Crystallographic Data for (±)-1,2:4,5-di-O-cyclohexylidene myo-inositol

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| R-factor | 2.9% | researchgate.net |

| Conformation | Distorted Chair | iucr.org |

| Hydrogen Bonding | Disordered "flip-flop" | researchgate.net |

Note: The table is populated with data reported for the racemic mixture.

Theoretical Studies via Computational Chemistry (e.g., DFT, Molecular Dynamics Simulations)

Computational chemistry provides a powerful tool to complement experimental data and to explore the conformational landscape of molecules in the gas phase or in solution. While specific Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations for this compound are not widely published, studies on the closely related 1,2:4,5-di-O-isopropylidene-myo-inositol offer valuable insights. It is generally considered that the conformational effects and reactivity patterns of cyclohexylidene and isopropylidene ketals of myo-inositol are very similar. researchgate.net

Ab initio conformational studies on the di-isopropylidene analogue have been performed to understand the discrepancies between its X-ray structure and predictions from NMR and IR spectra. researchgate.net These studies typically involve geometry optimization of various possible conformers to determine their relative energies. The primary conformational variables in these systems are the orientations of the two free hydroxyl groups, which can engage in different intramolecular hydrogen-bonding patterns. researchgate.net

Theoretical calculations, such as semi-empirical methods, have also been employed to evaluate the reactivity of the hydroxyl groups in (±)-1,2;4,5-di-O-cyclohexylidene myo-inositol, providing a rationale for the observed regioselectivity in derivatization reactions. researchgate.net These computational approaches are instrumental in understanding the electronic and steric factors that govern the molecule's chemical behavior.

Influence of Cyclohexylidene Protection on Myo-Inositol Ring Conformation

Unprotected myo-inositol adopts a stable chair conformation where five of the six hydroxyl groups occupy equatorial positions, and only the hydroxyl group at C2 is axial. This arrangement minimizes steric interactions. The introduction of the 1,2- and 4,5-biscyclohexylidene ketals fundamentally alters this conformational preference.

The formation of the five-membered dioxolane rings, which are fused to the cyclohexane (B81311) core, introduces significant ring strain. To accommodate this strain, the myo-inositol ring flattens and twists, moving away from the perfect chair geometry. iucr.org This distortion is a direct consequence of the geometric constraints imposed by the ketal rings. The covalent linkages of the ketal system pull the involved oxygen atoms closer, which in turn affects the bond angles and torsional angles of the central inositol ring.

This conformational distortion is a key feature of such protected inositols and has profound implications for their reactivity. The altered spatial arrangement of the remaining free hydroxyl groups (at C3 and C6) and the modified accessibility of different faces of the molecule are direct results of the conformational influence of the biscyclohexylidene protecting groups.

Stereoelectronic Effects within the Biscyclohexylidene Framework

The biscyclohexylidene framework introduces several stereoelectronic effects that influence the conformation and reactivity of the molecule. The two dioxolane rings fused to the cyclohexane core create a system where the orientation of lone pairs on the oxygen atoms and the alignment of σ and σ* orbitals play a significant role.

Anomeric effects, which are common in acetals and ketals, are expected to be present. These effects involve the interaction of an oxygen lone pair with the antibonding orbital (σ*) of an adjacent C-O bond. In the context of the dioxolane rings, these interactions contribute to the stability of certain conformations of the five-membered rings and influence the bond lengths and angles.

Reactivity and Mechanism Studies of Derivatization Reactions

This compound is a valuable intermediate in the synthesis of complex inositol derivatives because it possesses two free hydroxyl groups at the C3 and C6 positions. The reactivity of these two hydroxyl groups is not identical, and this difference can be exploited for regioselective derivatization.

Studies have shown that the hydroxyl group at the C3 position (and its equivalent C1 position in the racemic mixture) exhibits higher reactivity towards electrophiles compared to the hydroxyl group at the C6 position. researchgate.net This enhanced reactivity has been rationalized through semi-empirical calculations, which likely point to a combination of steric and electronic factors. researchgate.net The specific conformation adopted by the molecule, as discussed in the preceding sections, dictates the accessibility of the lone pairs of the hydroxyl oxygens and the steric hindrance around each hydroxyl group.

Common derivatization reactions for this compound include:

Phosphorylation: The selective phosphorylation of the C3 hydroxyl group is a key step in the synthesis of myo-inositol 3-phosphate and other biologically important inositol phosphates. dntb.gov.ua

Alkylation and Acylation: The hydroxyl groups can be converted to ethers or esters, respectively. The regioselectivity of these reactions often favors the more reactive C3 position.

Oxidation: Oxidation of one or both hydroxyl groups can lead to the corresponding ketones (inososes), which are themselves useful synthetic intermediates.

The mechanism of these derivatization reactions typically involves the nucleophilic attack of the hydroxyl oxygen on an electrophilic reagent. The transition state energies for the reaction at C3 versus C6 will differ, leading to the observed regioselectivity. Understanding these reactivity patterns is essential for the strategic design of synthetic routes to complex, biologically active inositol-containing molecules.

Advanced Applications in Chemical Research

Development of Chemical Probes for Receptor and Enzyme Studies

A significant application of 1,2:4,5-Biscyclohexylidene D-myo-Inositol is its role as a key intermediate in the synthesis of chemical probes designed to investigate the function of inositol-dependent signaling pathways. The selective protection of the hydroxyl groups at the 1, 2, 4, and 5 positions leaves the C3 and C6 hydroxyls accessible for targeted chemical modifications. This structural feature is paramount for the synthesis of analogues of naturally occurring inositol (B14025) phosphates, which are crucial second messengers in cellular communication.

Researchers utilize this compound to create modified inositol phosphates and phosphonates that can probe the activity of specific enzymes and receptors. americanchemicalsuppliers.com For example, derivatives of this starting material are used to synthesize analogues of D-myo-inositol 1,4,5-trisphosphate (InsP₃), a molecule that mediates the release of intracellular calcium by binding to the InsP₃ receptor. By creating synthetic analogues, scientists can study the binding requirements of the receptor, identify inhibitors, and modulate its activity.

Similarly, these derivatives are instrumental in developing probes for enzymes such as phosphatidylinositol 3-kinase (PI3K), which plays a central role in cell growth, proliferation, and survival. The ability to synthesize specific isomers and modified versions of phosphatidylinositols, which are substrates for PI3K, allows for detailed investigation of the enzyme's mechanism and the development of potential therapeutic inhibitors. The DL-racemic form of a synthetic myo-inositol 1,2,4,5-tetrakisphosphate, derived from the corresponding protected inositol, has been shown to act as a full agonist for Ca²⁺ release, demonstrating the utility of these synthetic probes in mimicking biological processes.

Table 1: Application as a Precursor for Biochemical Probes

| Starting Intermediate | Type of Probe Synthesized | Biological Target | Research Application |

|---|---|---|---|

| This compound | Phosphonate (B1237965) & Phosphate (B84403) Derivatives | Inositol-binding proteins | General biochemical studies of protein-ligand interactions. |

| This compound | D-myo-inositol 1,4,5-trisphosphate (InsP₃) Analogues | InsP₃ Receptors | Studying receptor binding and modulation of intracellular calcium signaling. |

| This compound | Phosphatidylinositol Analogues | Phosphatidylinositol 3-Kinase (PI3K) | Investigating enzyme kinetics and developing specific inhibitors. |

Utility in Supramolecular Chemistry and Host-Guest Systems

The unique structural characteristics of this compound make it an attractive scaffold for the construction of supramolecular assemblies and host-guest systems. The molecule possesses a well-defined, rigid, and chiral C₂-symmetric framework. This inherent symmetry is a highly sought-after feature in supramolecular chemistry for creating ordered, higher-level structures.

The two free hydroxyl groups can function as hydrogen bond donors, while the multiple oxygen atoms within the cyclohexylidene ketal groups can act as hydrogen bond acceptors. This arrangement provides specific recognition sites for self-assembly or for binding complementary guest molecules. Furthermore, the bulky and lipophilic cyclohexylidene groups enhance the molecule's solubility in less polar solvents and can facilitate aggregation through solvophobic interactions to form organized structures.

While direct examples of supramolecular assemblies using this specific bis-ketal are not extensively documented, the broader family of inositol derivatives demonstrates significant potential in this area. For instance, myo-inositol hexakisphosphate (IHP), also known as phytic acid, is a powerful chelating agent for metal ions and can form layered host-guest structures with minerals like layered double hydroxides (LDHs). nih.govacs.org This interaction, driven by the multiple phosphate groups, showcases the capacity of the inositol core to participate in complex molecular recognition events. acs.org The principles of molecular recognition and self-assembly demonstrated by related inositols suggest a promising, yet largely unexplored, potential for this compound in the design of novel chiral hosts and functional supramolecular materials.

Application in Catalysis (Ligand Synthesis and Chiral Induction)

In the field of asymmetric catalysis, the development of effective chiral ligands is essential for controlling the stereochemical outcome of chemical reactions. The C₂-symmetric and enantiomerically pure nature of this compound makes it an ideal chiral backbone for the synthesis of bidentate ligands. nih.govtcichemicals.com

The general strategy involves the functionalization of the two free hydroxyl groups at the C3 and C6 positions with coordinating moieties, such as phosphines, to create a C₂-symmetric diphosphine ligand. This transformation leverages the fixed stereochemistry of the inositol scaffold to create a well-defined chiral environment around a metal center.

Conceptual Steps for Ligand Synthesis and Application:

Ligand Synthesis: The diol (this compound) is reacted with a suitable reagent, for example, a chlorophosphine or a phosphine (B1218219) precursor, to attach phosphorus-containing groups to the C3 and C6 oxygen atoms.

Metal Complex Formation: The resulting C₂-symmetric bidentate ligand is then coordinated to a transition metal precursor (e.g., rhodium, palladium, iridium, or nickel). The ligand chelates to the metal, forming a stable, chiral catalyst complex.

Asymmetric Catalysis: This chiral metal complex is used in catalytic amounts to promote a chemical reaction, such as hydrogenation, allylic alkylation, or cross-coupling. researchgate.net The chiral environment created by the ligand forces the reaction to proceed along a pathway that preferentially forms one enantiomer of the product over the other, a process known as chiral induction.

While many chiral ligands are based on atropisomeric biaryls (like BINAP) or other chiral backbones, the use of readily available chiral pool molecules like protected inositols offers a valuable alternative for ligand design. tcichemicals.com The rigidity of the inositol framework can lead to highly organized transition states, potentially resulting in high levels of enantioselectivity in catalyzed reactions.

Table 2: Conceptual Framework for Catalysis Application

| Stage | Description | Key Features of Inositol Derivative |

|---|---|---|

| Chiral Scaffold | This compound serves as the rigid, stereochemically defined backbone. | Enantiopure, C₂-Symmetry, Rigid Conformation. |

| Ligand Synthesis | The two free hydroxyl groups are functionalized with coordinating atoms (e.g., phosphorus). | Presence of two reactive sites (C3-OH, C6-OH) in a symmetric arrangement. |

| Catalyst Formation | The synthesized bidentate ligand is complexed with a transition metal. | Strong chelation ability to form a stable chiral metal complex. |

| Chiral Induction | The chiral catalyst directs the formation of a specific enantiomer of the product. | The ligand's chiral environment dictates the stereochemical outcome of the reaction. |

Role in Glycochemistry and Complex Oligosaccharide Synthesis

This compound is a cornerstone building block in modern glycochemistry, particularly for the synthesis of biologically critical glycoconjugates like glycosylphosphatidylinositols (GPIs) and their precursors. nih.govnih.gov The regioselective protection afforded by the two cyclohexylidene groups is the key to its utility, enabling chemists to perform selective reactions on the remaining free hydroxyl groups. nih.gov

This compound serves as a precursor for the synthesis of various phosphatidylinositol phosphates (PIPs), which are lipids involved in a vast array of cellular signaling events. psu.edu The synthesis of these complex molecules requires a multi-step approach where different hydroxyl groups of the myo-inositol core are sequentially protected, phosphorylated, and coupled to a lipid backbone. psu.edu this compound provides a convenient starting point for these intricate synthetic routes. psu.edu

Furthermore, it is employed in the synthesis of pseudo-oligosaccharides, such as glycosyl-myo-inositols, which are implicated in insulin (B600854) signal transduction. nih.gov In these syntheses, a glycosyl donor (a protected sugar with a reactive anomeric carbon) is coupled to one of the free hydroxyl groups of the protected inositol acceptor. This glycosylation reaction forms a critical glycosidic bond, and the stereochemical outcome can be controlled by the reaction conditions and the nature of the protecting groups on both the donor and the acceptor. nih.govrsc.org The resulting pseudo-disaccharide can then be further elaborated into more complex structures, including a formal synthesis of mycothiol, an important antioxidant in certain bacteria. rsc.org

Table 3: Utility as a Synthetic Building Block in Glycochemistry

| Starting Block | Synthetic Target | Biological Significance |

|---|---|---|

| This compound | Phosphatidylinositol (PI) Precursors | Core components of cell membranes and precursors for essential signaling lipids (PIPs). nih.gov |

| This compound | Glycosyl-myo-inositol Derivatives | Components of GPI anchors and mediators in intracellular signaling pathways, including insulin signaling. nih.gov |

| This compound | Mycothiol Precursors | Formal synthesis of a key antioxidant molecule found in actinomycetes. rsc.org |

Future Directions and Emerging Research Areas

Innovations in Synthesis Efficiency and Sustainability

The classical synthesis of 1,2:4,5-Biscyclohexylidene D-myo-Inositol typically involves the acid-catalyzed reaction of myo-inositol with cyclohexanone. While effective, this method can present challenges related to regioselectivity and environmental impact. Future research is increasingly focused on greener and more efficient synthetic strategies.

Innovations are centered on biocatalysis, employing enzymes to achieve high stereoselectivity and reduce the reliance on harsh chemical reagents. acs.org Research into solid-acid catalysts and solvent-free reaction conditions is also underway to enhance sustainability. The goal is to develop protocols that not only improve yield and purity but also align with the principles of green chemistry by minimizing waste and energy consumption.

| Methodology | Key Features & Research Focus | Potential Advantages |

|---|---|---|

| Biocatalytic Synthesis | Use of enzymes (e.g., lipases) for selective ketal formation. | High regioselectivity, mild reaction conditions, reduced byproducts. acs.org |

| Solid-Acid Catalysis | Replacing liquid acids (e.g., H₂SO₄) with recyclable solid catalysts (e.g., zeolites, resins). | Easier catalyst separation, reduced corrosion, potential for continuous flow processes. |

| Solvent-Free & Microwave-Assisted Synthesis | Performing reactions without a solvent or using microwave irradiation to accelerate the process. | Reduced solvent waste, significantly shorter reaction times, improved energy efficiency. |

Exploration of Novel Reactivity and Functionalization Pathways

The synthetic utility of this compound stems from the reactivity of its two available hydroxyl groups at the C3 and C6 positions. A significant area of ongoing research is the development of methods for their selective and differential functionalization. While the C6 hydroxyl is generally more sterically accessible, achieving perfect selectivity remains a challenge.

Future explorations will likely involve advanced catalytic systems, including organocatalysts and transition-metal complexes, to precisely control reactions at one position over the other. This would unlock pathways to asymmetrically substituted inositol (B14025) derivatives, which are of great interest for developing highly specific biological probes and modulators of inositol phosphate (B84403) signaling. Research is also aimed at using the diol system for novel ring-opening reactions or as a scaffold for creating conformationally rigid structures.

| Functionalization Pathway | Description & Research Goal | Resulting Compound Class |

|---|---|---|

| Selective Phosphorylation | Introducing phosphate groups at C3 and/or C6 to mimic or inhibit the formation of inositol phosphates. | Inositol phosphate analogues for studying kinase and phosphatase activity. |

| Glycosylation | Attaching sugar moieties to create novel glycolipids or glycoconjugates. | Probes for studying carbohydrate-mediated biological processes. |

| Etherification & Esterification | Adding alkyl, aryl, or acyl groups to modify solubility, lipophilicity, or to act as protecting groups. | Intermediates for multi-step synthesis of complex natural products. |

| Polymerization Linkage | Using the diol functionality to act as a monomer or cross-linking agent in polymerization reactions. | Inositol-containing polymers with unique structural properties. rsc.org |

Expanding the Scope of Derived Chemical Tools for Biochemical Delineation

Myo-inositol and its phosphorylated derivatives, such as inositol phosphates (InsPs) and phosphatidylinositol phosphates (PIPs), are fundamental to eukaryotic cell signaling, governing a vast array of cellular processes. nih.govwikipedia.orgnih.gov Derivatives of this compound are instrumental in creating chemical tools to dissect these complex pathways.

Future research aims to expand this molecular toolbox by incorporating more sophisticated reporter groups and functionalities. This includes the development of:

Affinity-based probes: Attaching biotin (B1667282) or other tags to the inositol scaffold to identify and isolate inositol-binding proteins.

Fluorescent analogs: Incorporating fluorophores to visualize the localization and trafficking of inositol derivatives within living cells.

Photo-activatable derivatives: Designing "caged" compounds that can be activated by light at a specific time and location to study the acute effects of inositol signaling molecules.

These advanced tools will provide unprecedented spatial and temporal resolution for studying the intricate network of inositol metabolism and signaling. nih.govamericanchemicalsuppliers.com

Integration with Advanced Material Science Methodologies (Chemical Aspects)

The unique stereochemistry and dense arrangement of hydroxyl groups make the inositol core an attractive building block for material science. After deprotection, the myo-inositol unit derived from this compound can be integrated into polymers, hydrogels, and other advanced materials.

Emerging research focuses on leveraging the inositol moiety for several chemical purposes:

Creating Biocompatible Polymers: Using the inositol core to create polyesters or polycarbonates that are potentially biodegradable and biocompatible for medical applications.

Developing Hydrogels: The multiple hydroxyl groups can form extensive hydrogen-bonding networks, making inositol an excellent cross-linking agent for creating hydrogels with high water content for tissue engineering or drug delivery.

Self-Assembling Systems: Functionalizing the inositol scaffold with both hydrophilic and hydrophobic groups can lead to amphiphilic molecules that self-assemble into well-defined nanostructures like micelles or vesicles.

Phase-Change Materials: Research has explored encapsulating inositol in silica (B1680970) nanocapsules for thermal energy storage applications, indicating its potential in functional materials. nih.gov

The development of polymers from myo-inositol derivatives has already been demonstrated, creating rigid, three-dimensional network polymers. acs.orgrsc.org Future work will expand on this by using selectively protected intermediates like this compound to create more complex and functional polymeric architectures.

Q & A

Q. What strategies validate the ecological safety of synthetic byproducts during scale-up?

- Conduct OECD 301F biodegradability testing on reaction quench solutions. For non-degradable byproducts (e.g., cyclohexanol derivatives), evaluate aquatic toxicity using Daphnia magna acute assays (EC50 < 10 mg/L mandates redesign). Incorporate green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.